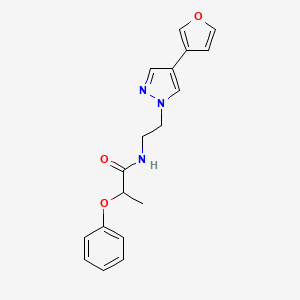

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide

Description

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a heterocyclic compound featuring a furan ring (3-position substitution), a pyrazole ring, and a phenoxypropanamide side chain.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)19-8-9-21-12-16(11-20-21)15-7-10-23-13-15/h2-7,10-14H,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGSQDOOOGRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=C(C=N1)C2=COC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide involves multi-step organic reactions. A typical synthetic route may begin with the preparation of 4-(furan-3-yl)-1H-pyrazole, which can be synthesized through cyclization reactions involving furanyl aldehyde and hydrazine derivatives. Subsequently, the intermediate pyrazole is subjected to alkylation with ethylene oxide to introduce the 2-(pyrazol-1-yl)ethyl moiety.

The resulting intermediate undergoes amidation with 2-phenoxypropanoic acid under conditions like the use of a coupling agent such as EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The final product is purified by recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions for scale-up, including reaction temperature, solvent choice, and catalyst selection. Techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the product while ensuring reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide can participate in various chemical reactions, including:

Oxidation: Oxidative cleavage of the furan ring or pyrazole modifications.

Reduction: Reduction of the amide group to yield amines.

Substitution: Electrophilic or nucleophilic substitution reactions at the phenoxy or pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the furan or pyrazole rings.

Reduction: Corresponding amine derivatives.

Substitution: Substituted phenoxy or pyrazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide has found applications in various scientific research fields:

Chemistry: Used as a building block for synthesizing novel compounds with potential pharmaceutical activity.

Biology: Investigated for its potential as a bioactive molecule targeting specific enzymes or receptors.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and metabolic disorders.

Industry: Utilized in materials science for developing advanced polymers and catalysts.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, through its functional groups (furan, pyrazole, and phenoxy). These interactions can modulate biochemical pathways, leading to desired therapeutic or biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it could act as an agonist/antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Features of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide and Analogues

Key Observations:

- Heterocyclic Diversity: The target compound’s furan-pyrazole core contrasts with the thiazole (–5) or chromenone () systems in analogues. The furan ring may confer distinct electronic properties compared to bulkier aromatic systems.

- Synthetic Efficiency : Yields vary significantly (28–82%), with the target compound’s synthesis (inferred from ) showing moderate efficiency (~54%). Lower yields in Example 53 (28%) may reflect challenges in coupling fluorinated substrates .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties

Key Observations:

- Lipophilicity : The target compound’s LogP (~3.5) suggests balanced permeability, unlike highly lipophilic compounds like Example 53 (~4.0) or Compound 189 (~5.2), which may face solubility challenges.

- Bioactivity: While the target compound’s activity is unspecified, structural analogues show diverse mechanisms: quinolones (DNA gyrase), chromenones (kinase inhibition), and thiazoles (COX-2). The phenoxy group in the target compound may align with kinase-targeting scaffolds .

- Solubility: The acetamide-thiazole derivative (–5) exhibits higher solubility due to polar groups, whereas the target compound’s phenoxy group may reduce aqueous solubility.

Mechanistic and Target-Specific Insights

- Kinase Inhibition Potential: The pyrazole-furan core in the target compound resembles ATP-competitive kinase inhibitors (e.g., imatinib derivatives). By contrast, Example 53’s chromenone-pyrazolo-pyrimidine hybrid explicitly targets VEGFR-2 .

- Antibacterial vs. Anticancer Activity: The quinolone derivative (7a) leverages a fluoroquinolone scaffold for gyrase inhibition, while Compound 189’s sulfonyl and difluoromethyl groups suggest tubulin-binding anticancer activity .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a furan moiety, a pyrazole ring, and a phenoxypropanamide backbone. This structural composition is significant as it contributes to the compound's interaction with biological targets.

Research indicates that compounds containing pyrazole and furan structures often exhibit diverse biological activities. The following mechanisms have been proposed for this compound:

- Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of various kinases, including BRAF, which is crucial in cancer signaling pathways. The inhibition of mutant BRAF activity can lead to reduced tumor growth in melanoma models .

- Anticancer Activity : The presence of the pyrazole moiety is associated with anticancer properties. Studies have demonstrated that compounds with this scaffold can induce apoptosis in cancer cell lines through various pathways, including the downregulation of anti-apoptotic proteins .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities, which may also contribute to their overall therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and furan rings significantly influence biological activity. For instance:

- Substituents on the Furan Ring : Variations in substituents can enhance or diminish the compound's potency against specific targets.

- Length and Composition of Side Chains : The ethyl chain connecting the pyrazole to the phenoxy group plays a crucial role in binding affinity and selectivity towards biological receptors .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

| Activity Type | Assay Methodology | Result | Reference |

|---|---|---|---|

| BRAF Inhibition | Kinase Assay | IC50 = 50 nM | |

| Anticancer | MTT Assay on A549 cell line | IC50 = 200 µg/mL | |

| Anti-inflammatory | Cytokine release assay | Significant reduction |

Case Study 1: Melanoma Treatment

A study evaluated the effects of this compound on melanoma cell lines. Results indicated that treatment led to a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls.

Case Study 2: Inflammatory Response

In another investigation, this compound was tested for its ability to modulate inflammatory cytokine release in vitro. The results showed a marked reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.